N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide

Kinase Inhibition Structure-Activity Relationship Positional Isomerism

Researchers studying glucocorticoid receptor (GR) transrepression often struggle with off-target effects on MR/PR. N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1091075-08-9) solves this with a GR functional IC₅₀ of 2 nM and >1000-fold selectivity over PR and MR. • GR-Selective Probe: Enables clean dissection of GR-specific transcriptional programs (e.g., IL-6 suppression in HFF cells). • CYP3A4 Inhibition Control: Potent CYP3A4 inhibitor (IC₅₀ = 10 nM) serves as a reference inhibitor for in vitro DDI screening panels. • Cardiac Safety Comparator: hERG IC₅₀ ratio of 2000 provides a benchmark for early cardiac safety profiling of novel benzamide/oxane scaffolds. Supplied as research-grade material (≥95% purity) for early-stage drug discovery and chemical biology.

Molecular Formula C21H22F3NO3
Molecular Weight 393.4 g/mol
CAS No. 1091075-08-9
Cat. No. B6561708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide
CAS1091075-08-9
Molecular FormulaC21H22F3NO3
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C21H22F3NO3/c1-27-18-8-3-2-7-17(18)20(9-11-28-12-10-20)14-25-19(26)15-5-4-6-16(13-15)21(22,23)24/h2-8,13H,9-12,14H2,1H3,(H,25,26)
InChIKeyMPEREYNMSBHNKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide: Structural Overview


N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1091075-08-9) is a synthetic small molecule belonging to the benzamide class, featuring a 3-(trifluoromethyl)benzamide core linked via a methylene bridge to a 4-(2-methoxyphenyl)tetrahydro-2H-pyran (oxane) scaffold . This compound is of interest in medicinal chemistry for its potential as a kinase inhibitor or modulator of protein-protein interactions, with the oxane ring providing conformational constraint and the trifluoromethyl group enhancing metabolic stability and target binding . It is commercially available as a research-grade compound (typical purity ≥95%) for early-stage drug discovery and chemical biology applications .

Pathway GR-selective response studies
Assay CYP3A4 inhibition screening context
SAR Benzamide kinase inhibitor positional SAR

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide: Why Substitution Fails


Even minor structural modifications within the N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide series can drastically alter pharmacological profiles. The position of the trifluoromethyl group (2-, 3-, or 4-position on the benzamide ring) dictates electronic distribution, molecular dipole moment, and steric interactions with biological targets, leading to divergent potency, selectivity, and ADME properties [1]. Similarly, replacement of the oxane oxygen or the methoxy substituent on the phenyl ring can disrupt key hydrogen-bonding networks or hydrophobic contacts, rendering simple analog substitution invalid without rigorous comparative bioactivity data [1]. Therefore, procurement decisions cannot rely on class-level assumptions alone.

! CF3 substitution position (2-, 3-, 4-) may alter kinase inhibition and target binding.
! CYP3A4 inhibitory profile may not transfer to 2-CF3 or 4-CF3 isomers.
! hERG selectivity window may not be maintained with oxane or methoxy modifications.

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide: Differentiation from Closest Analogs


Kinase Inhibition vs. 2-CF3/4-CF3 Isomers

In a patent describing substituted benzamide kinase inhibitors, the 3-(trifluoromethyl)benzamide regioisomer (target compound) demonstrated a distinct inhibitory profile against a panel of kinases compared to its 2-CF3 and 4-CF3 analogs. While exact numerical IC50 values are not publicly disclosed in a head-to-head format, the patent emphasizes that the 3-CF3 substitution consistently yields superior potency and selectivity for the intended kinase target(s) compared to the 2-CF3 and 4-CF3 variants, which show significantly reduced or negligible activity [1]. This class-level inference suggests that the meta-substitution pattern is critical for binding pocket complementarity.

Kinase SAR Position Effect
Class-level inference
3-CF3 active; 2-CF3/4-CF3 weakly active or inactive
Supports kinase structure-activity relationship studies
Qualitative patent inference; data to verify
Kinase Inhibition Structure-Activity Relationship Positional Isomerism

CYP3A4 Inhibition vs. Industry Benchmarks

Data from BindingDB (entry BDBM50041973, associated with CHEMBL3358937) indicate that the target compound inhibits human recombinant CYP3A4 with an IC50 of 10 nM using a fluorescence-based assay with 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate [1]. In the same dataset, the compound shows negligible activity against the hERG potassium channel (IC50 = 20,000 nM) and progesterone receptor (IC50 > 2,000 nM), suggesting a relatively clean off-target profile. While direct comparator data for the closest analogs are not available in this dataset, the CYP3A4 IC50 of 10 nM is notably potent and warrants consideration in the context of polypharmacy or combination therapy screens, as many benzamide analogs exhibit CYP inhibition in the micromolar range [2].

CYP3A4 IC50
Cross-study comparable
10 nM
Reported CYP3A4 inhibition context; may support DDI screening
Compared to class baseline (micromolar); BindingDB data
Drug-Drug Interaction CYP450 Inhibition ADME-Tox

hERG Selectivity vs. CYP3A4 Activity

The same BindingDB source reports an hERG (Kv11.1) IC50 of 20,000 nM for the target compound, measured by whole-cell patch-clamp in recombinant HEK293 cells [1]. This yields a hERG/CYP3A4 selectivity index of 2000 (20,000 nM / 10 nM), indicating that the concentration required to block the cardiac potassium channel is three orders of magnitude higher than that needed to inhibit CYP3A4. For a compound with nanomolar CYP3A4 activity, a hERG IC50 > 10 µM is generally considered a favorable safety margin in early drug discovery [2]. Direct comparator data for close structural analogs are not available, but many substituted benzamides in this chemical space exhibit hERG IC50 values below 1 µM, making this an encouraging differentiator.

hERG IC50
Cross-study comparable
20 µM
Reported hERG liability context; selectivity window 2000-fold
BindingDB patch-clamp data; class baseline lower
Cardiotoxicity hERG Inhibition Safety Pharmacology

GR Selectivity Over PR and MR

The target compound exhibits functional agonist activity at the glucocorticoid receptor (GR) with an IC50 of 2 nM measured by suppression of IL-1-induced IL-6 production in HFF cells [1], while showing no meaningful binding to the progesterone receptor (PR; IC50 > 2,000 nM) or mineralocorticoid receptor (MR; IC50 > 2,000 nM) [1]. This >1000-fold selectivity for GR over PR and MR is a critical differentiator, as many benzamide-based nuclear receptor modulators exhibit significant cross-reactivity with PR or MR, leading to undesirable endocrine side effects [2]. Although selectivity data for the closest 2-CF3 or 4-CF3 analogs are not publicly available, the GR-selectivity of the 3-CF3 isomer is consistent with the patent's emphasis on the meta-substitution pattern for optimal pharmacological activity.

GR Selectivity
Class-level inference
GR IC50 2 nM, PR/MR >2 µM
Supports GR-specific pathway studies; low PR/MR cross-reactivity
Selectivity ratio >1000; BindingDB functional data
Glucocorticoid Receptor Selectivity Profile Off-Target Screening

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide: Optimal Application Scenarios


GR-Selective Chemical Probe for Anti-Inflammatory Pathways

With a GR functional IC50 of 2 nM and >1000-fold selectivity over PR and MR [1], the target compound is ideally suited as a tool compound for studying GR-specific transcriptional programs in cellular models of inflammation (e.g., IL-6 suppression in HFF cells). Researchers can use it to differentiate GR-mediated transrepression from MR/PR crosstalk effects, a critical need in glucocorticoid pharmacology [1].

CYP3A4 Inhibition Screening & DDI Studies

The potent CYP3A4 inhibition (IC50 = 10 nM) [1] makes this compound a valuable positive control or reference inhibitor for in vitro DDI screening panels. Pharmaceutical scientists can employ it to benchmark new chemical entities against a nanomolar CYP3A4 inhibitor, ensuring assay sensitivity and validating hepatocyte or microsomal incubation protocols [1].

hERG Liability Assessment in Lead Optimization

The favorable hERG/CYP3A4 selectivity index (IC50 ratio = 2000) [1] positions this compound as a useful comparator in early cardiac safety screens, particularly when evaluating novel benzamide or oxane-containing scaffolds. Medicinal chemists can benchmark hERG activity of new analogs against this compound to assess whether structural modifications preserve the wide safety margin [1].

SAR Studies on Benzamide Kinase Inhibitors

Given the patent emphasis on the criticality of the 3-CF3 substitution pattern for kinase inhibition [1], the target compound serves as a key reference standard in SAR campaigns exploring benzamide-based kinase inhibitors. Procurement of the 3-CF3 isomer, alongside the 2-CF3 and 4-CF3 comparators, enables systematic evaluation of positional substitution effects on target engagement and cellular potency [1].

Application
Selection Property
Validation Focus
GR pathway study in inflammation models
GR selectivity over PR/MR
IL-6 suppression assay context; pathway-response validation
CYP3A4 inhibition assay development
Reported CYP3A4 IC50 context
DDI screening assay sensitivity; benchmark against class inhibitors
Cardiac safety screening context
hERG selectivity index context
hERG IC50 benchmark for benzamide analogs
Benzamide kinase inhibitor SAR
Positional CF3 substitution pattern
Kinase panel activity comparison (3-CF3 vs 2-CF3/4-CF3)
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